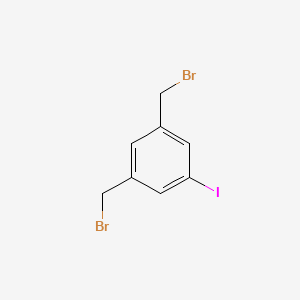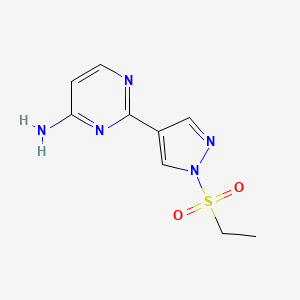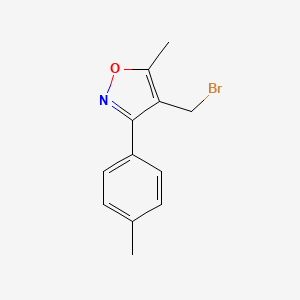
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole
Overview
Description
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole (BMTMO) is a compound that has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, biology, and medicine. BMTMO is a heterocyclic compound, meaning that it contains both carbon and nitrogen in its structure. It has been studied for its ability to act as a catalytic agent in reactions, as a fluorescent probe for biological imaging, and as an inhibitor of enzymes.
Scientific Research Applications
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has been studied as a catalytic agent in reactions, with the ability to increase the rate of reaction and the yield of products. In biology, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has been studied as a fluorescent probe for imaging, with the ability to bind to specific proteins and allow for visualization of the proteins under a microscope. In medicine, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has been studied as an inhibitor of enzymes, with the ability to inhibit the activity of enzymes involved in disease processes.
Mechanism Of Action
The mechanism of action of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is dependent on its application. In the case of a catalytic agent, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole acts as a Lewis acid, meaning that it can donate a pair of electrons to the reactants in order to facilitate the reaction. In the case of a fluorescent probe, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole binds to specific proteins and emits light when excited by a light source, allowing for visualization of the proteins under a microscope. In the case of an enzyme inhibitor, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole are dependent on its application. In the case of a catalytic agent, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has the ability to increase the rate of reaction and the yield of products. In the case of a fluorescent probe, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has the ability to bind to specific proteins and allow for visualization of the proteins under a microscope. In the case of an enzyme inhibitor, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has the ability to inhibit the activity of enzymes involved in disease processes.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole for laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a catalytic agent, fluorescent probe, or enzyme inhibitor. The limitations of using 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole for laboratory experiments include its instability in aqueous solutions and its potential toxicity.
Future Directions
The potential future directions for 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole research include the development of new synthesis methods, the use of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole in targeted drug delivery, the use of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole as a fluorescent probe in living systems, and the use of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole as an inhibitor of enzymes involved in disease processes. Additionally, further research into the biochemical and physiological effects of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is needed in order to fully understand its potential applications.
properties
IUPAC Name |
4-(bromomethyl)-5-methyl-3-(4-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-11(7-13)9(2)15-14-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOBHRMZYPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



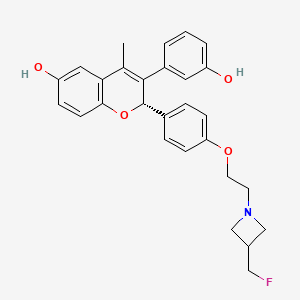
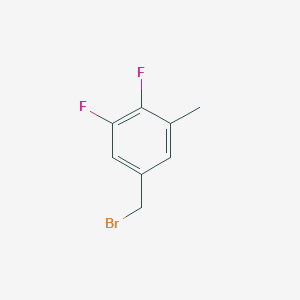
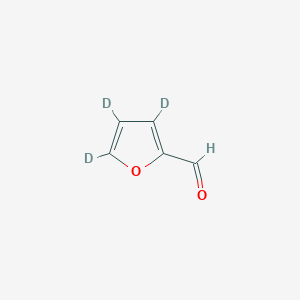
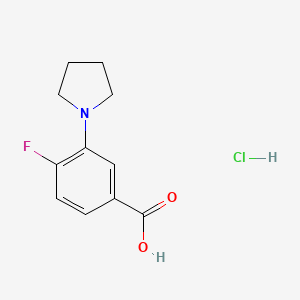
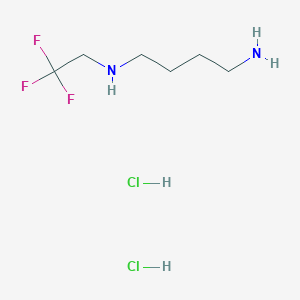

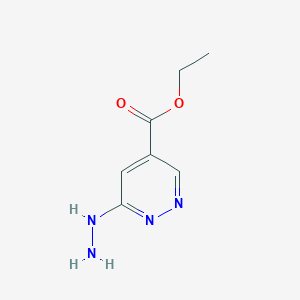
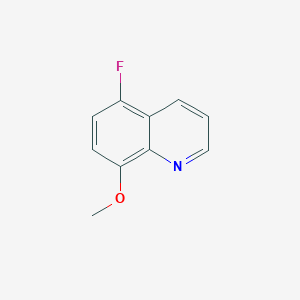
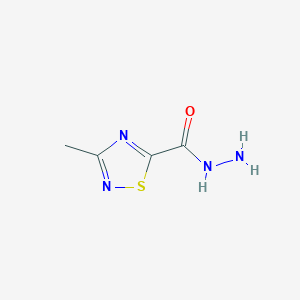
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
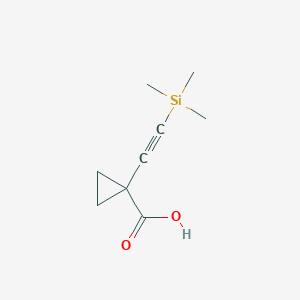
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
